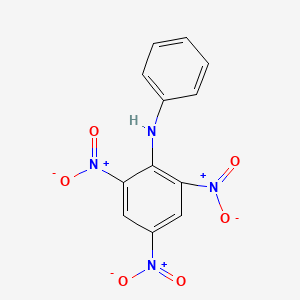

2,4,6-Trinitro-N-phenylaniline

Description

2,4,6-Trinitro-N-phenylaniline (CAS: Not explicitly provided in evidence; synonyms: picryl aniline) is a nitro-substituted aromatic amine with a phenyl group attached to the nitrogen atom of an aniline backbone. Its structure features three nitro groups at the 2, 4, and 6 positions of the benzene ring (Fig. The compound’s reactivity and stability are heavily influenced by the strong electron-withdrawing effects of the nitro groups, which also increase its sensitivity to thermal or mechanical shock compared to less substituted analogs .

Properties

Molecular Formula |

C12H8N4O6 |

|---|---|

Molecular Weight |

304.21 g/mol |

IUPAC Name |

2,4,6-trinitro-N-phenylaniline |

InChI |

InChI=1S/C12H8N4O6/c17-14(18)9-6-10(15(19)20)12(11(7-9)16(21)22)13-8-4-2-1-3-5-8/h1-7,13H |

InChI Key |

GHWYJRRNNWVCPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitro-N-phenylaniline typically involves the nitration of aniline derivatives. One common method is the nitration of N-phenylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product .

Industrial Production Methods

Industrial production of 2,4,6-Trinitro-N-phenylaniline follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitro-N-phenylaniline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro groups can be substituted by nucleophiles under specific conditions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Reduction: The major products are the corresponding amines.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Oxidation: The products are typically more oxidized forms, but these reactions are less common.

Scientific Research Applications

Chemical Properties and Characteristics

2,4,6-Trinitro-N-phenylaniline has the molecular formula and is characterized by the presence of three nitro groups attached to an aniline structure. This configuration contributes to its explosive properties and its role as a strong oxidizing agent. The compound exhibits different colors depending on its purity and concentration, ranging from yellow to orange to red .

Explosive Applications

Military Use:

Historically, 2,4,6-trinitro-N-phenylaniline has been utilized in military applications as a component in explosive devices. It was notably used by the Imperial Japanese Navy during World War II in various munitions, including the Type 97 bakuyaku (Model 1931 explosive) and kamikaze aircraft like the Yokosuka MXY-7 Ohka. Its stability compared to other explosives made it a preferred choice for certain warheads .

Modern Explosives:

In contemporary settings, this compound is incorporated into small warheads for mortars and other explosive devices. Its ability to detonate when mixed with reducing agents highlights its potential for use in advanced military technology .

Environmental Applications

Biodegradation Studies:

Research has investigated the biodegradation of nitro-substituted explosives, including 2,4,6-trinitro-N-phenylaniline. Certain bacterial strains have shown the capability to degrade this compound effectively. For instance, studies involving Methylobacterium sp. demonstrated that these bacteria could utilize trinitroaniline as a carbon source while transforming it into less harmful metabolites within a short time frame . This bioremediation potential is crucial for addressing environmental contamination caused by explosives.

Color Polymorphism and Material Science

Color Polymorphism:

The phenomenon of color polymorphism in organic crystals is another area where 2,4,6-trinitro-N-phenylaniline has garnered attention. Different polymorphs of the compound exhibit distinct colors due to variations in molecular packing and charge distribution . This property has implications for various applications:

- Pigments: The ability to produce different colors can be harnessed in pigment production for inks and coatings.

- Sensors: Color-changing materials can be utilized in sensor technologies that respond to environmental changes.

- Photoelectronic Devices: Polymorphic forms may be applied in advanced electronic devices due to their unique optical properties .

Case Studies and Research Findings

- Biodegradation Research:

- Polymorphism Investigations:

- Explosive Stability Studies:

Mechanism of Action

The mechanism of action of 2,4,6-Trinitro-N-phenylaniline, particularly in biological systems, involves the induction of apoptosis through the intrinsic pathway. The compound increases the ratio of pro-apoptotic proteins (Bax) to anti-apoptotic proteins (Bcl-2), leading to cell death. This mechanism is being explored for its potential in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Methyl-2,4,6-trinitro-N-phenylaniline

- Molecular Formula : C₁₃H₁₀N₄O₆

- Molecular Weight : 318.24 g/mol

- Substituents : Methyl group on the nitrogen atom.

- However, the electron-donating nature of the methyl group may slightly counteract the electron-withdrawing effects of the nitro groups, altering solubility and reactivity in synthetic applications .

N-Ethyl-2,4,6-trinitro-N-phenylaniline

- Molecular Formula : C₁₄H₁₂N₄O₆

- Substituents : Ethyl group on the nitrogen atom.

- Key Differences: The ethyl group further increases steric bulk, likely reducing crystallization efficiency and explosive sensitivity.

2,4,6-Trinitro-N-(p-tolyl)aniline

- Substituents : p-Tolyl (methyl-substituted phenyl) group on the nitrogen.

- However, its explosive properties remain underexplored, with scarce literature on synthesis or applications .

N-(2-Methoxyphenyl)-2,4-dinitroaniline

- Substituents : Methoxy group at the ortho position of the phenyl ring and two nitro groups.

- Key Differences : The methoxy group’s electron-donating nature reduces the compound’s overall electron deficiency, making it less reactive than 2,4,6-trinitro-N-phenylaniline. This structural variation may favor applications in dyes over explosives .

Chloro-Substituted N-Phenylanilines

- Examples :

- 5-Chloro-2-nitro-N-phenylaniline (CAS: 15950-17-1)

- 2-Chloro-N-phenylaniline (CAS: 1205-40-9)

- Key Differences: Chlorine substituents introduce moderate electron-withdrawing effects, but less pronounced than nitro groups. These compounds are typically used as intermediates in pharmaceuticals or agrochemicals rather than explosives, due to lower oxidative instability .

Comparison with TNT (2,4,6-Trinitrotoluene)

- Molecular Formula : C₇H₅N₃O₆

- Molecular Weight : 227.13 g/mol

- Key Differences: TNT replaces the phenylamino group with a methyl group, resulting in lower molecular weight and higher thermal stability. TNT’s widespread use as an explosive is attributed to its balanced sensitivity and energy output, whereas 2,4,6-trinitro-N-phenylaniline’s additional phenyl group may increase friction sensitivity, limiting its practicality .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.